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molecular formula C11H13BrO2 B189012 3-Bromo-4-tert-butylbenzoic acid CAS No. 38473-89-1

3-Bromo-4-tert-butylbenzoic acid

Cat. No. B189012
M. Wt: 257.12 g/mol
InChI Key: SHBYNNKZVBDWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365508B2

Procedure details

4-tert-butyl benzoic acid (500 mg, 2.8 mmol) was stirred rapidly in acetic acid (11 mL), nitric acid (1.7 mL) and bromine (114 μL, 5.9 mmol). To this was added a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL). A thick yellow precipitate resulted and further acetic acid was added (2 mL) before heating at reflux for 1 h. The hot solution was filtered and water added to the filtrate until a white solid precipitated. The solid was filtered, air dried and recrystallised from acetic acid to give 3-bromo-4-tert-butyl-benzoic acid as a white solid (263 mg, 36%). 1H NMR (CDCl3, 300 MHz) δ 1.85 (s, 9H, (CH3)3), 7.86 (d, 1H, J=8.5 Hz, ArH), 8.26 (dd, 1H, J=2.0, 8.5 Hz, ArH), 8.62 (d, 1H, J=2.0 Hz).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
114 μL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
1.01 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+]([O-])(O)=O.[Br:18]Br>C(O)(=O)C.O.[N+]([O-])([O-])=O.[Ag+]>[Br:18][C:13]1[CH:12]=[C:8]([CH:7]=[CH:6][C:5]=1[C:1]([CH3:4])([CH3:2])[CH3:3])[C:9]([OH:11])=[O:10] |f:5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
114 μL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
1.01 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick yellow precipitate resulted
TEMPERATURE
Type
TEMPERATURE
Details
before heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
ADDITION
Type
ADDITION
Details
water added to the filtrate until a white solid
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
recrystallised from acetic acid

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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